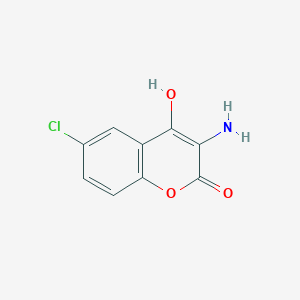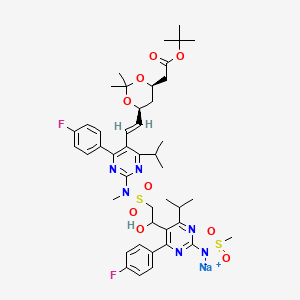
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique cyclopentane ring structure substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions.
Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with various biological targets. The methylthio group may also play a role in modulating the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
(3R)-3-Amino-1-(methylthio)cyclopentane-1-carboxylic acid: Similar structure but lacks the Boc protection.
(3R)-3-((tert-Butoxycarbonyl)amino)-1-cyclopentane-1-carboxylic acid: Similar structure but lacks the methylthio group.
Uniqueness
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the methylthio group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in synthetic organic chemistry and a potential candidate for drug development.
特性
分子式 |
C12H21NO4S |
|---|---|
分子量 |
275.37 g/mol |
IUPAC名 |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-methylsulfanylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4S/c1-11(2,3)17-10(16)13-8-5-6-12(7-8,18-4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12?/m1/s1 |
InChIキー |
GXMXFAZUUVNSDG-SZSXPDSJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC(C1)(C(=O)O)SC |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)(C(=O)O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



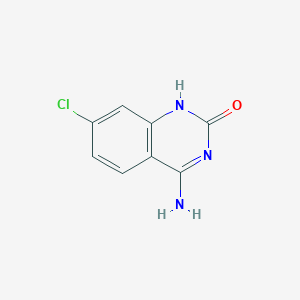
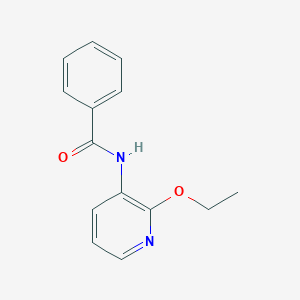

![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)


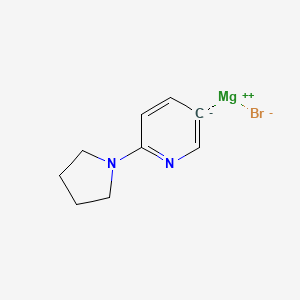
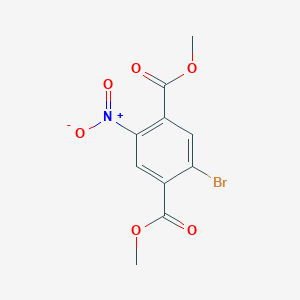
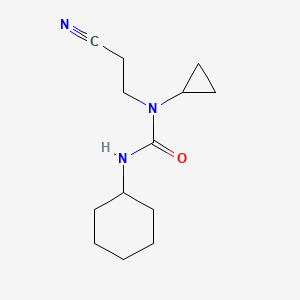
![(R)-methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14891699.png)

